BAY-747

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

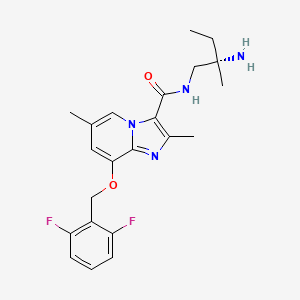

C22H26F2N4O2 |

|---|---|

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide |

InChI |

InChI=1S/C22H26F2N4O2/c1-5-22(4,25)12-26-21(29)19-14(3)27-20-18(9-13(2)10-28(19)20)30-11-15-16(23)7-6-8-17(15)24/h6-10H,5,11-12,25H2,1-4H3,(H,26,29)/t22-/m0/s1 |

InChI-Schlüssel |

MITNUFZPBQIMAT-QFIPXVFZSA-N |

Isomerische SMILES |

CC[C@@](C)(CNC(=O)C1=C(N=C2N1C=C(C=C2OCC3=C(C=CC=C3F)F)C)C)N |

Kanonische SMILES |

CCC(C)(CNC(=O)C1=C(N=C2N1C=C(C=C2OCC3=C(C=CC=C3F)F)C)C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BAY-747: A Technical Guide to its Mechanism of Action in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-747 is a novel, potent, and orally available second-generation soluble guanylate cyclase (sGC) stimulator currently under investigation for the treatment of cardiovascular diseases, with a primary focus on resistant hypertension. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data. It details the core signaling pathway, presents available quantitative data from in vitro and in vivo studies, outlines key experimental protocols, and provides visualizations of the molecular pathways and experimental workflows.

Core Mechanism of Action: Stimulation of the NO-sGC-cGMP Signaling Pathway

This compound exerts its pharmacological effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric heme-containing enzyme that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[1]

In cardiovascular pathophysiology, impaired NO bioavailability or sGC function can lead to endothelial dysfunction and increased vascular tone, contributing to hypertension.[1] this compound acts as a positive allosteric modulator of sGC, directly stimulating the enzyme and also sensitizing it to endogenous NO.[3][4] This dual mechanism leads to a significant increase in cGMP production, promoting vasodilation and a subsequent reduction in blood pressure.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Telemetric monitoring of cardiovascular parameters in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of the new generation soluble guanylate cyclase stimulator this compound designed for the treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | sGC stimulator | Probechem Biochemicals [probechem.com]

The Discovery and Development of BAY-747: A Novel Soluble Guanylate Cyclase Stimulator for Resistant Hypertension

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Resistant hypertension, a condition in which blood pressure remains elevated despite the use of multiple antihypertensive agents, represents a significant unmet medical need. BAY-747, a novel, potent, and orally available soluble guanylate cyclase (sGC) stimulator, has emerged as a promising therapeutic candidate for this challenging condition. This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of this compound, a second-generation sGC stimulator from a novel imidazo[1,2-a]pyridine (B132010) chemical series.[1][2][3] Detailed experimental methodologies, comprehensive quantitative data from preclinical studies, and visualizations of key biological pathways and experimental workflows are presented to offer a thorough understanding of this promising new agent.

Introduction: Targeting the NO-sGC-cGMP Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a crucial regulator of vascular tone and blood pressure.[4] sGC, a key enzyme in this cascade, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP upon stimulation by NO.[4] Impaired NO bioavailability is a hallmark of many cardiovascular diseases, leading to reduced cGMP production and subsequent endothelial dysfunction and hypertension. sGC stimulators are a class of drugs that directly stimulate sGC, independent of NO, thereby restoring cGMP levels and promoting vasodilation.[5] First-generation sGC stimulators like riociguat (B1680643) and vericiguat (B611664) have demonstrated clinical benefit in pulmonary hypertension and chronic heart failure, respectively, validating this therapeutic approach.[1][3] this compound represents a next-generation sGC stimulator with a distinct pharmacological profile tailored for the treatment of resistant hypertension.[2][6]

Discovery of this compound: A High-Throughput Screening Approach

The journey to identify this compound began with a high-throughput screening (HTS) campaign targeting a novel imidazo[1,2-a]pyridine chemical library.[1][2][3] This class of compounds was selected for its potential to yield potent and selective sGC stimulators.

Experimental Protocol: High-Throughput Screening

While the specific, proprietary details of the HTS protocol for this compound's discovery are not publicly available, a general workflow for such a screen can be outlined:

-

Assay Principle: A cell-based reporter assay is commonly employed, where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a cGMP-responsive promoter. Increased sGC activity leads to higher cGMP levels, which in turn drives the expression of the reporter gene, producing a measurable signal.

-

Compound Library Screening: The imidazo[1,2-a]pyridine library was screened in a multi-well plate format. Each well contained the reporter cells and a unique compound from the library.

-

Signal Detection: After an incubation period, the reporter gene signal was measured. Compounds that produced a significant increase in signal were identified as "hits."

-

Hit Confirmation and Potency Determination: Initial hits were re-tested to confirm their activity. Dose-response curves were then generated to determine the potency (e.g., EC50) of the confirmed hits.

Lead Optimization

Following the initial HTS, a rigorous medicinal chemistry program was initiated to optimize the lead compounds from the imidazo[1,2-a]pyridine series. This process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.

Mechanism of Action of this compound

This compound exerts its pharmacological effects by directly stimulating sGC, leading to an increase in intracellular cGMP levels. This, in turn, activates protein kinase G (PKG), which mediates a cascade of downstream effects resulting in smooth muscle relaxation and vasodilation.

Preclinical Pharmacology

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo pharmacological properties.

In Vitro Potency

This compound is a highly potent stimulator of sGC in vitro.[1]

Table 1: In Vitro Potency of this compound

| Assay System | Parameter | Value | Reference |

| sGC reporter cell line | EC50 | Data not available | [1][3] |

| Purified sGC | EC50 | Data not available | [3] |

Note: Specific EC50 values were not found in the provided search results.

In Vivo Pharmacodynamics in Animal Models

The antihypertensive effects of this compound were evaluated in well-established animal models of hypertension.

In spontaneously hypertensive (SH) rats, oral administration of this compound resulted in a dose-dependent and long-lasting decrease in mean arterial pressure (MAP).[1][6]

Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive (SH) Rats

| Dose (mg/kg, p.o.) | Maximum MAP Reduction (mmHg) | Duration of Action | Reference |

| 0.3 | Data not available | Long-lasting | [1] |

| 3 | Data not available | Long-lasting | [1] |

Note: Specific quantitative data on the magnitude of MAP reduction at these doses were not available in the search results.

A novel canine model of resistant hypertension was developed to assess the efficacy of this compound in a more clinically relevant setting.[1] In this model, this compound also demonstrated a dose-related and sustained decrease in MAP for over 6 hours.[1][6]

Experimental Protocol: Canine Model of Resistant Hypertension

-

Induction of Hypertension: A two-stage surgical procedure is performed on beagle dogs. First, one kidney is wrapped (Page hypertension model). In a second surgery, the contralateral renal artery is partially occluded. This combination induces a stable and therapy-resistant form of hypertension.

-

Blood Pressure Monitoring: Telematic devices are implanted to allow for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals.

-

Drug Administration: this compound is administered orally, and its effects on blood pressure are monitored over an extended period.

Pharmacokinetics

This compound exhibits an excellent pharmacokinetic profile characterized by a long half-life and a low peak-to-trough ratio, which is advantageous for a once-daily dosing regimen in the management of hypertension.[1][2][3] Pharmacokinetic parameters have been determined in multiple species.

Table 3: Pharmacokinetic Profile of this compound in Different Species

| Species | Key Pharmacokinetic Parameters | Observations | Reference |

| Rat | Long half-life, Low peak-to-trough ratio | Favorable for sustained effect | [1] |

| Dog | Long half-life, Low peak-to-trough ratio | Consistent with rat data | [1] |

| Human | Sustained hemodynamic effects up to 24 h | Supports once-daily dosing | [2][7] |

Note: Specific quantitative pharmacokinetic parameters (e.g., T1/2, Cmax, AUC) were not available in the provided search results.

Clinical Development

Phase 1 clinical studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans. These studies have demonstrated sustained hemodynamic effects for up to 24 hours, supporting its potential for the treatment of resistant hypertension.[2][7] Further clinical investigations are warranted to fully establish the efficacy and safety profile of this compound in this patient population.[7]

Conclusion

This compound is a potent, second-generation sGC stimulator discovered through a targeted high-throughput screening campaign of a novel imidazo[1,2-a]pyridine library. Its distinct pharmacological profile, characterized by a long duration of action and a favorable pharmacokinetic profile, makes it a promising candidate for the treatment of resistant hypertension. Preclinical studies have demonstrated its ability to cause a sustained reduction in blood pressure in relevant animal models. Early clinical data are encouraging and support the continued development of this compound as a potential new therapeutic option for patients with uncontrolled hypertension.

References

- 1. Identification and characterization of the new generation soluble guanylate cyclase stimulator this compound designed for the treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Generation of sGC Stimulators: Discovery of Imidazo[1,2- a]pyridine Carboxamide BAY 1165747 (this compound), a Long-Acting Soluble Guanylate Cyclase Stimulator for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

BAY-1165747 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1165747, also known as BAY-747, is a potent, orally bioavailable, and brain-penetrant stimulator of soluble guanylate cyclase (sGC). Developed by Bayer AG, this small molecule belongs to a new generation of sGC stimulators designed for the treatment of resistant hypertension and other cardiovascular diseases. By directly stimulating sGC, BAY-1165747 enhances the nitric oxide (NO)-cGMP signaling pathway, leading to vasodilation and other beneficial downstream effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies associated with BAY-1165747.

Chemical Structure and Properties

BAY-1165747 is an imidazo[1,2-a]pyridine (B132010) carboxamide derivative. Its chemical identity and core properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-[(2S)-2-Amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide |

| Alternate Names | This compound |

| CAS Number | 1609342-18-8[1] |

| Molecular Formula | C₂₂H₂₆F₂N₄O₂[2] |

| SMILES | CC--INVALID-LINK--(N)CNC(=O)c1c(C)nc2cc(C)cn(c12)OCc1c(F)cccc1F |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 416.47 g/mol [2] |

| Appearance | Solid |

| Aqueous Solubility | Data not publicly available; described as improved through chemical optimization.[2] |

| pKa | Data not publicly available. |

Pharmacological Properties

BAY-1165747 is a direct stimulator of sGC, an enzyme that plays a crucial role in the nitric oxide signaling pathway.

Mechanism of Action

BAY-1165747 allosterically binds to sGC, sensitizing the enzyme to endogenous nitric oxide (NO) and also directly stimulating its activity in an NO-independent manner. This leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates a variety of physiological effects, including smooth muscle relaxation and vasodilation.

In Vitro Pharmacology

| Parameter | Value | Species/System |

| sGC Stimulation (MEC) | 0.06 µM (for cGMP formation)[1] | Recombinant sGC |

Pharmacokinetics

While detailed pharmacokinetic data from non-clinical studies are not fully published, BAY-1165747 is characterized as having a favorable pharmacokinetic profile with a long half-life, suitable for once-daily dosing.[2][3]

| Parameter | Value | Species |

| Brain-to-Plasma Ratio | 0.6 | Rat |

Further quantitative pharmacokinetic parameters for rat and dog models are not publicly available.

Signaling Pathway and Experimental Workflows

Soluble Guanylate Cyclase (sGC) Signaling Pathway

The following diagram illustrates the mechanism of action of BAY-1165747 within the NO-sGC-cGMP signaling cascade.

General Experimental Workflow for In Vivo Hypertension Studies

The following diagram outlines a typical workflow for evaluating the antihypertensive effects of a compound like BAY-1165747 in a spontaneously hypertensive rat (SHR) model.

Experimental Protocols

Detailed, step-by-step experimental protocols for BAY-1165747 are not publicly available. However, based on the literature, the following are representative methodologies that are likely to have been employed.

In Vitro sGC Stimulation Assay (Representative Protocol)

This protocol describes a common method for measuring the activity of purified sGC.

-

Enzyme Preparation: Purified recombinant human or rat sGC is used.

-

Reaction Mixture: A reaction buffer is prepared containing Tris-HCl (pH 7.5), MgCl₂, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Compound Incubation: BAY-1165747, at varying concentrations, is pre-incubated with the sGC enzyme in the reaction mixture.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate GTP and allowed to proceed for a defined time at 37°C. The reaction is then terminated, typically by the addition of a stop solution containing EDTA.

-

cGMP Quantification: The amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[4][5]

-

Data Analysis: The concentration-response curve is plotted, and the MEC (Minimum Effective Concentration) or EC₅₀ (Half-maximal Effective Concentration) is calculated.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR) (Representative Protocol)

This protocol outlines a typical procedure for evaluating the effect of an antihypertensive agent in the SHR model.

-

Animal Model: Male spontaneously hypertensive rats (SHR) are commonly used as a model of essential hypertension.

-

Telemetry Implantation: For continuous and stress-free blood pressure monitoring, a radiotelemetry transmitter is surgically implanted into the abdominal aorta of the rats.[3][6]

-

Acclimation and Baseline Recording: Following a recovery period after surgery, rats are acclimated to their housing conditions. Baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic blood pressure, and heart rate) are recorded continuously.

-

Drug Administration: BAY-1165747 is formulated in a suitable vehicle and administered orally (p.o.) via gavage at various dose levels. A vehicle control group is also included.

-

Post-Dose Monitoring: Cardiovascular parameters are continuously monitored for a specified period (e.g., 24 hours) after drug administration.

-

Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each treatment group and compared to the vehicle control group to determine the dose-dependent antihypertensive effect and duration of action.

Synthesis

The detailed synthesis of BAY-1165747 is proprietary. However, it is described as the result of an extensive medicinal chemistry program starting from an imidazo[1,2-a]pyridine lead series identified through ultrahigh-throughput screening.[2] The synthesis would likely involve the formation of the core imidazo[1,2-a]pyridine scaffold, followed by functionalization at the 3- and 8-positions, and finally, amide coupling with the (S)-2-amino-2-methylbutyl side chain.

Conclusion

BAY-1165747 is a promising new-generation sGC stimulator with a chemical structure and pharmacological profile optimized for the treatment of resistant hypertension. Its potent and direct stimulation of sGC offers a valuable therapeutic strategy for enhancing the NO-cGMP signaling pathway. Further publication of detailed non-clinical and clinical data will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BAY-1165747 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Telemetric Monitoring of Cardiovascular Parameters in Conscious Spontaneously Hypertensive Rats: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]

The Advent of BAY-747: A Technical Guide to a Novel Soluble Guanylate Cyclase Stimulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-747 is a second-generation, potent, and orally available soluble guanylate cyclase (sGC) stimulator, distinguished by its nitric oxide (NO)-independent mechanism of action and a prolonged pharmacodynamic profile. Developed as a potential therapy for resistant hypertension, this compound directly activates sGC, a key enzyme in the NO-cGMP signaling pathway, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo preclinical data, and available clinical insights. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a fundamental regulator of numerous physiological processes, most notably vascular tone.[1] Impairment of this pathway is a hallmark of various cardiovascular diseases, including hypertension. sGC stimulators are a class of therapeutic agents that directly activate sGC, bypassing the need for endogenous NO, which is often deficient in pathological states.[1] this compound (also known as BAY 1165747) emerged from a high-throughput screening campaign as a highly potent, second-generation sGC stimulator with a promising pharmacokinetic and pharmacodynamic profile for the management of resistant hypertension.[1]

Mechanism of Action: Direct sGC Stimulation

This compound exerts its pharmacological effects by directly binding to and stimulating soluble guanylate cyclase, independent of nitric oxide.[2] This leads to an increase in the intracellular concentration of the second messenger cGMP. Elevated cGMP levels in vascular smooth muscle cells activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and subsequent vasodilation.

Quantitative Data

While specific EC50 and pharmacokinetic values for this compound are not publicly available in the reviewed literature, the following tables summarize the available quantitative and semi-quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| Minimum Effective Concentration (MEC) for cGMP stimulation | 0.06 µM | Not specified | [3] |

| sGC Stimulation | Potent | sGC reporter cell line | [1] |

| Vasorelaxation | Dose-dependent | Isolated vessels | [1] |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Dose | Route | Plasma Concentration (Total) | Plasma Concentration (Unbound) | Duration | Reference |

| 150 mg/kg (in food) | Oral | 70 - 270 nM (steady state) | 8 - 30 nM (steady state) | 5 days | [2] |

Table 3: In Vivo Efficacy of this compound in Animal Models of Hypertension

| Animal Model | Dose | Route | Effect on Mean Arterial Pressure (MAP) | Duration | Reference |

| Spontaneously Hypertensive Rats (SHR) | Not specified | Oral | Dose-related and long-lasting decrease | 12 days | [1] |

| Canine Model of Resistant Hypertension | Not specified | Oral | Dose-related and long-lasting (>6 h) decrease | Single dose | [1] |

Table 4: Human Pharmacodynamics (Phase 1 Studies)

| Parameter | Effect | Duration | Reference |

| Hemodynamic Effects | Sustained | Up to 24 hours | [4] |

Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a general method for determining the activity of sGC in the presence of a stimulator like this compound.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer (pH 7.4) containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cGMP degradation.

-

Substrate Solution: Guanosine triphosphate (GTP) in assay buffer.

-

Cofactor Solution: Magnesium chloride (MgCl₂).

-

Enzyme Solution: Purified recombinant sGC.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

In a microplate, combine the assay buffer, enzyme solution, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the enzymatic reaction by adding the GTP and MgCl₂ solution.

-

Allow the reaction to proceed for a defined time (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction, for example, by adding EDTA or by heat inactivation.

-

-

Detection of cGMP:

-

The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA). Alternatively, a reporter cell line expressing a cGMP-sensitive element linked to a reporter gene can be used.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the amount of cGMP produced against the concentration of this compound.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal stimulation of sGC activity.

-

Ex Vivo Vasorelaxation Assay in Isolated Aortic Rings

This protocol outlines a standard method to assess the functional vasodilatory effect of this compound on isolated arterial tissue.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat or rabbit) according to approved ethical guidelines.

-

Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

-

-

Experimental Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under an optimal resting tension for a defined period.

-

-

Assay Procedure:

-

Induce a stable submaximal contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Once a stable contraction plateau is reached, add this compound in a cumulative manner, increasing the concentration in the organ bath at set intervals.

-

Record the relaxation response as a decrease in isometric tension.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Determine the EC50 value, representing the concentration of this compound that causes 50% of the maximum relaxation.

-

Conclusion

This compound is a promising second-generation sGC stimulator with a distinct pharmacological profile characterized by potent, NO-independent activation of sGC and a long duration of action. Preclinical studies have demonstrated its efficacy in lowering blood pressure in relevant animal models of hypertension. While detailed quantitative data from clinical trials are not yet fully available in the public domain, the initial findings suggest its potential as a novel therapeutic option for patients with resistant hypertension. The experimental protocols provided in this guide serve as a foundation for further investigation into the pharmacology and therapeutic applications of this compound and other sGC stimulators.

References

In-Depth Technical Guide: The Modulatory Effects of BAY-747 on the NO-sGC-cGMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747, also known as BAY 1165747, is a novel, potent, and orally available second-generation soluble guanylate cyclase (sGC) stimulator.[1] It belongs to a new chemical class of imidazo[1,2-a]pyridines, identified through high-throughput screening.[1][2] sGC stimulators are a class of pharmacological agents that enhance the production of cyclic guanosine (B1672433) monophosphate (cGMP) by directly acting on sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[3] This pathway plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and fibrosis.[3] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular diseases, such as pulmonary hypertension and heart failure.[1] this compound has demonstrated a promising preclinical profile, with a long half-life and a low peak-to-trough ratio, suggesting its potential as a therapeutic agent for conditions like resistant hypertension.[1] This technical guide provides a comprehensive overview of the effects of this compound on the NO-sGC-cGMP signaling pathway, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Core Mechanism of Action

The canonical NO-sGC-cGMP signaling pathway is initiated by the endogenous production of nitric oxide (NO) by NO synthases (NOS). NO diffuses into smooth muscle cells and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).

This compound and other sGC stimulators act directly on the sGC enzyme, independent of endogenous NO.[3] However, their effect is synergistic with NO.[3] They bind to a regulatory site on the sGC enzyme, stabilizing it in an active conformation and sensitizing it to even low levels of NO.[3] This dual mechanism of action makes sGC stimulators particularly effective in conditions where NO bioavailability is impaired.

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative data regarding the in vitro and in vivo effects of this compound.

| Parameter | Value | Experimental System | Condition | Reference |

| MEC for cGMP formation | 0.06 µM | Not specified | Not specified | [4] |

| sGC Stimulation | Concentration-dependent increase in luminescence | Rat sGC CHO reporter cell line | Basal | [5] |

| sGC Stimulation with NO donor | Synergistic concentration-dependent increase in luminescence | Rat sGC CHO reporter cell line | With SNAP (NO donor) | [5] |

| Purified sGC Activation | Concentration-dependent increase in sGC activity | Highly purified sGC | Basal | [5] |

| Purified sGC Activation with NO donor | Synergistic concentration-dependent increase in sGC activity | Highly purified sGC | With DEA/NO (NO donor) | [5] |

| Vasorelaxation | Concentration-dependent relaxation | Isolated rabbit aortic rings | Pre-contracted with phenylephrine (B352888) | [6] |

| Blood Pressure Reduction | Dose-dependent and long-lasting decrease in mean arterial blood pressure | Spontaneously hypertensive rats | In vivo | [1] |

| cGMP Levels in Skeletal Muscle | Increased cGMP levels | mdx/mTRG2 mice | In vivo | [3] |

Detailed Experimental Protocols

sGC Reporter Gene Assay

This assay is used to determine the ability of a compound to stimulate sGC activity in a cellular context. It typically utilizes a stable cell line, such as Chinese Hamster Ovary (CHO) cells, that has been engineered to express sGC and a reporter gene (e.g., luciferase) under the control of a cGMP-responsive promoter.[7][8][9][10][11][12]

Materials:

-

CHO cells stably expressing sGC and a cGMP-inducible luciferase reporter gene

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound

-

NO donor (e.g., SNAP or DEA/NO) (optional, for synergy studies)

-

sGC inhibitor (e.g., ODQ) (optional, for specificity studies)

-

Luciferase assay reagent

-

96-well or 384-well microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the sGC reporter cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate vehicle (e.g., DMSO).

-

Treatment: Remove the cell culture medium and replace it with a serum-free medium containing the different concentrations of this compound. For synergy studies, co-incubate with a fixed concentration of an NO donor. For specificity studies, pre-incubate with an sGC inhibitor before adding this compound.

-

Incubation: Incubate the plates for a defined period (e.g., 6 hours) at 37°C in a CO2 incubator.

-

Lysis and Luciferase Measurement: Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.

-

Data Acquisition: Measure the luminescence signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Purified sGC Enzyme Activity Assay

This assay directly measures the effect of a compound on the enzymatic activity of purified sGC. A common method involves measuring the conversion of radiolabeled GTP to cGMP.[13][14]

Materials:

-

Highly purified sGC enzyme

-

Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing 3 mM MgCl2, 3 mM glutathione, and 0.1 mg/mL BSA)

-

[α-32P]GTP

-

Unlabeled GTP

-

This compound

-

NO donor (e.g., DEA/NO) (optional)

-

Reaction termination solution (e.g., 125 mM Zn(CH3COO)2 and 125 mM Na2CO3)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, purified sGC enzyme, and different concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C. For synergy studies, add the NO donor during this step.

-

Initiation of Reaction: Start the enzymatic reaction by adding a mixture of [α-32P]GTP and unlabeled GTP.

-

Incubation: Incubate the reaction for a defined time (e.g., 10 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding the termination solution.

-

Separation of [32P]cGMP: Separate the produced [32P]cGMP from the unreacted [α-32P]GTP using column chromatography (e.g., Dowex-alumina columns).

-

Quantification: Quantify the amount of [32P]cGMP using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol cGMP/min/mg protein) and plot it against the concentration of this compound to determine the fold-activation and EC50 value.

Vasorelaxation Assay in Isolated Aortic Rings

This ex vivo assay assesses the functional consequence of sGC stimulation, which is smooth muscle relaxation.[6][7][15][16][17]

Materials:

-

Male Wistar rats or New Zealand white rabbits

-

Krebs-Henseleit solution (KHS)

-

Phenylephrine (or another vasoconstrictor)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in organ baths filled with KHS, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, with washes every 15-20 minutes.

-

Contraction: Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath, allowing the relaxation to stabilize at each concentration before adding the next.

-

Data Acquisition: Record the changes in isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 and Emax values.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an sGC stimulator like this compound.

Conclusion

This compound is a potent second-generation sGC stimulator with a well-defined mechanism of action on the NO-sGC-cGMP signaling pathway. Its ability to directly stimulate sGC, particularly in synergy with NO, makes it a promising therapeutic candidate for diseases characterized by impaired NO signaling, such as resistant hypertension. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other sGC modulators. Future research should continue to explore the full therapeutic potential of this compound in various disease models and ultimately in clinical settings.

References

- 1. Identification and characterization of the new generation soluble guanylate cyclase stimulator this compound designed for the treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | sGC stimulator | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]

- 8. [Establishment of reporter gene-based assays for the identification of (anti) androgenic effects of chemicals in CHO cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. genscript.com [genscript.com]

- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved methods for determination of guanylyl cyclase activity and synthesis of [alpha-32P]GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reprocell.com [reprocell.com]

- 17. researchgate.net [researchgate.net]

Preclinical Pharmacokinetic Profile of BAY-747: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747, also known as BAY 1165747, is a novel, potent, and orally available stimulator of soluble guanylate cyclase (sGC).[1] As a key enzyme in the nitric oxide (NO) signaling pathway, sGC plays a crucial role in various physiological processes, including the regulation of blood pressure. This compound is being investigated for its therapeutic potential in conditions such as resistant hypertension. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacokinetic Profile Summary

Preclinical studies have demonstrated that this compound possesses an excellent pharmacokinetic profile characterized by a long half-life and a low peak-to-trough ratio across different species.[1] The compound is orally bioavailable, a critical attribute for patient compliance and chronic treatment regimens.

Quantitative Pharmacokinetic Parameters in Rats

While comprehensive public data remains limited, key pharmacokinetic parameters for this compound have been reported in rats.

| Parameter | Value | Species | Route | Citation |

| Oral Bioavailability (F) | 50% | Rat | Oral | [2] |

This table will be expanded as more specific quantitative data (e.g., Cmax, Tmax, AUC, Clearance, Volume of Distribution) for mice, rats, and dogs becomes publicly available through further research and publications.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the general procedures employed in the preclinical evaluation of compounds like this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of this compound following administration in preclinical models.

Animal Models:

-

Male Wistar rats are commonly used for initial pharmacokinetic screening.

-

Other relevant species for cardiovascular drug development include mice and dogs (e.g., Beagle dogs).

Administration:

-

Oral (p.o.): this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and water) and administered via oral gavage.

-

Intravenous (i.v.): For determination of absolute bioavailability and intrinsic clearance, this compound is administered as a solution via a suitable vein (e.g., tail vein in rats).

Dosing:

-

Doses for pharmacokinetic studies are selected based on the potency and anticipated therapeutic range of the compound. For instance, doses in the range of 0.3 to 3 mg/kg have been used in pharmacodynamic studies in spontaneously hypertensive rats.

Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein or retro-orbital sinus in rats).

-

Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Bioanalytical Method:

-

Plasma concentrations of this compound are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity for the accurate measurement of the drug in a complex biological matrix.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t1/2 (half-life), CL (clearance), and Vd (volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Signaling Pathway and Experimental Workflow

Mechanism of Action: sGC Stimulation

This compound exerts its pharmacological effect by directly stimulating soluble guanylate cyclase, independent of nitric oxide (NO). This leads to an increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of this compound as an sGC stimulator.

General Preclinical Pharmacokinetic Workflow

The following diagram illustrates a typical workflow for assessing the pharmacokinetic properties of a drug candidate like this compound in preclinical models.

Caption: A generalized workflow for preclinical pharmacokinetic studies.

References

Brain Penetration and Central Nervous System Effects of BAY-747: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747 is a novel, orally bioavailable, and potent stimulator of soluble guanylate cyclase (sGC).[1][2] As a key enzyme in the nitric oxide (NO) signaling pathway, sGC plays a crucial role in various physiological processes, including in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available preclinical data on the brain penetration and CNS effects of this compound, with a focus on its mechanism of action, pharmacokinetic properties related to CNS distribution, and its impact on cognitive functions. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Stimulation of the NO-sGC-cGMP Pathway

This compound exerts its pharmacological effects by directly stimulating sGC, the primary receptor for NO. This stimulation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). In the CNS, the NO-sGC-cGMP signaling pathway is integral to synaptic plasticity, neurotransmission, and cerebral blood flow.

Signaling Pathway Diagram

References

Preclinical Profile of BAY-747: A Novel Soluble Guanylate Cyclase Stimulator for Resistant Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BAY-747 is a next-generation, potent, and orally available soluble guanylate cyclase (sGC) stimulator identified through high-throughput screening of an imidazo[1,2-a]pyridine (B132010) lead series.[1] Preclinical investigations have demonstrated its potential as a therapeutic agent for resistant hypertension (rHTN), a condition with significant unmet medical need. This compound exhibits a favorable pharmacokinetic profile with a long half-life and a low peak-to-trough ratio, leading to sustained pharmacodynamic effects.[1] In animal models of hypertension, this compound effectively lowers blood pressure as a monotherapy and provides additional benefits when combined with standard antihypertensive drugs.[1][2] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro potency, pharmacokinetic parameters, and efficacy in models of resistant hypertension.

Mechanism of Action: Stimulation of the NO-sGC-cGMP Signaling Pathway

This compound exerts its vasodilatory effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC stimulation leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates smooth muscle relaxation and vasodilation, ultimately lowering blood pressure.[3][4]

References

- 1. Identification and characterization of the new generation soluble guanylate cyclase stimulator this compound designed for the treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BAY-1165747 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Target Validation of BAY-747 for Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing therapeutic challenge. A promising avenue of investigation is the modulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is implicated in crucial neuronal functions including synaptic plasticity, neuroinflammation, and cerebral blood flow. BAY-747 is a potent, orally bioavailable, and brain-penetrant stimulator of sGC. This technical guide provides an in-depth overview of the target validation for this compound in the context of neurodegenerative diseases, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.

Core Target: Soluble Guanylate Cyclase (sGC)

The primary molecular target of this compound is soluble guanylate cyclase (sGC), a key enzyme in the NO signaling cascade. sGC is a heterodimeric hemoprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. In neurodegenerative conditions, the NO-sGC-cGMP pathway is often impaired, contributing to cognitive decline and neuronal damage. This compound stimulates sGC, enhancing the production of cGMP and thereby potentiating downstream signaling cascades that are crucial for neuronal health and function.

Signaling Pathway

The stimulation of sGC by this compound initiates a signaling cascade with significant implications for neuroprotection and cognitive enhancement.

Preclinical Evidence for Target Validation

While direct studies of this compound in hallmark animal models of Alzheimer's and Parkinson's disease are not yet available in the public domain, evidence from cognitive impairment models and studies with other sGC stimulators strongly supports the therapeutic potential of this target.

Cognitive Enhancement in a Model of Memory Impairment

A key preclinical study investigated the effects of this compound on long-term memory in rats using the Object Location Task (OLT). This task assesses spatial memory, a cognitive domain frequently impaired in neurodegenerative diseases.

Table 1: Effect of this compound on Long-Term Memory in the Object Location Task (OLT) [1]

| Treatment Group (Dose, p.o.) | Discrimination Index (d2) | Statistical Significance vs. Vehicle |

| Vehicle | ~0.1 | - |

| This compound (0.03 mg/kg) | ~0.3 | p < 0.05 |

| This compound (0.1 mg/kg) | ~0.4 | p < 0.01 |

| This compound (0.3 mg/kg) | ~0.35 | p < 0.01 |

| This compound (1.0 mg/kg) | ~0.3 | p < 0.05 |

| Donepezil (B133215) (1.0 mg/kg) | ~0.35 | p < 0.01 |

These results demonstrate that this compound significantly enhances long-term memory acquisition at doses ranging from 0.03 to 1.0 mg/kg, with efficacy comparable to the standard-of-care acetylcholinesterase inhibitor, donepezil.[1]

Neuroprotective Effects of sGC Stimulation

Studies with other brain-penetrant sGC stimulators, such as CY6463, provide further validation for this target in neurodegenerative disease models. In aged and Alzheimer's disease mouse models, CY6463 treatment led to a decrease in the loss of dendritic spines, which is a structural correlate of synaptic connectivity and cognitive function.[2][3][4] This suggests a potential disease-modifying effect of sGC stimulation.

Anti-Neuroinflammatory Effects of sGC Stimulation

Neuroinflammation is a critical component in the pathology of many neurodegenerative disorders. Preclinical studies with sGC stimulators have demonstrated their ability to attenuate neuroinflammatory responses, further validating the therapeutic potential of this target.

Experimental Protocols

In Vivo: Object Location Task (OLT)

The following protocol was adapted from a study evaluating the effect of this compound on long-term memory in rats.[1]

-

Animals: Male Wistar rats were used.

-

Apparatus: An open-field arena with two identical objects.

-

Procedure:

-

Habituation: Rats were habituated to the arena and the objects.

-

Dosing: this compound (0.01, 0.03, 0.1, 0.3, 1.0, or 3.0 mg/kg), vehicle, or donepezil (1.0 mg/kg) was administered orally 30 minutes before the training trial (T1).[1]

-

Training Trial (T1): Rats were allowed to explore the two identical objects for 5 minutes.

-

Inter-Trial Interval: A 24-hour interval separated the training and test trials.

-

Test Trial (T2): One of the objects was moved to a novel location, and the rats were allowed to explore for 5 minutes.

-

-

Data Analysis: The time spent exploring the object in the novel location versus the familiar location was used to calculate a discrimination index (d2), with a higher index indicating better memory.

In Vitro: sGC Activity Assay

The following is a general protocol for determining sGC activity in cell lysates, which can be adapted to assess the direct effect of this compound on the enzyme.

-

Cell Culture: Use a cell line endogenously expressing sGC or transfected to express sGC.

-

Lysate Preparation: Prepare cell lysates containing the sGC enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing GTP (the substrate for sGC) and magnesium ions.

-

Incubation: Add the cell lysate to the reaction mixture with varying concentrations of this compound.

-

Reaction: Allow the enzymatic reaction to proceed for a defined period at a controlled temperature.

-

Termination: Stop the reaction.

-

Quantification: Measure the amount of cGMP produced using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

Pharmacokinetics

Table 2: Pharmacokinetic Profile of this compound (General Characteristics)

| Parameter | Description |

| Oral Bioavailability | Orally active, as demonstrated by efficacy in in vivo studies following oral administration.[1][5] |

| Brain Penetration | Confirmed by CNS-related pharmacological effects in vivo.[1] |

| Half-life | Described as having a long half-life.[5] |

Conclusion and Future Directions

The available preclinical data strongly support the validation of soluble guanylate cyclase as a therapeutic target for neurodegenerative diseases. The sGC stimulator this compound has demonstrated robust cognitive-enhancing effects in a relevant animal model of memory impairment. Furthermore, the broader class of sGC stimulators shows promise in neuroprotection and the modulation of neuroinflammation.

Future research should focus on evaluating the efficacy of this compound in established animal models of Alzheimer's disease (e.g., APP/PS1 or 5xFAD mice) and Parkinson's disease (e.g., 6-OHDA or alpha-synuclein (B15492655) transgenic models). Such studies will be crucial to assess the potential of this compound to modify key pathological hallmarks of these diseases, such as amyloid-beta and tau pathology in Alzheimer's, and dopaminergic neurodegeneration in Parkinson's. Additionally, detailed pharmacokinetic studies quantifying the brain-to-plasma ratio of this compound will be essential for optimizing dosing strategies for future clinical trials. The continued investigation of this compound and other sGC stimulators holds significant promise for the development of novel and effective treatments for neurodegenerative diseases.

References

- 1. The sGC stimulator this compound and activator runcaciguat can enhance memory in vivo via differential hippocampal plasticity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CNS-Penetrant Soluble Guanylate Cyclase Stimulator CY6463 Reveals its Therapeutic Potential in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CNS-Penetrant Soluble Guanylate Cyclase Stimulator CY6463 Reveals its Therapeutic Potential in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of the new generation soluble guanylate cyclase stimulator this compound designed for the treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY-747 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of BAY-747, a potent and orally active stimulator of soluble guanylate cyclase (sGC), in various rat models. The protocols detailed below are based on established preclinical studies investigating the compound's efficacy in models of cognitive impairment and hypertension.

Mechanism of Action

This compound stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and other physiological effects. This mechanism is particularly relevant in conditions where endogenous NO production may be impaired.[1]

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration details for this compound in various rat models based on published studies.

Table 1: this compound Dosage in Cognitive Impairment Models

| Rat Model | Dosage Range | Administration Route | Frequency | Key Findings |

| Object Location Task (OLT) | 0.03 - 1.0 mg/kg | Oral (p.o.) | Single dose, 30 min before T1 | Enhanced long-term memory acquisition. |

| L-NAME-Induced Memory Impairment | 0.3 - 1.0 mg/kg | Oral (p.o.) | Single dose, 30 min before T1 | Attenuated short-term memory impairments. |

Table 2: this compound Dosage in Hypertension Models

| Rat Model | Dosage Range | Administration Route | Frequency | Key Findings |

| Spontaneously Hypertensive Rats (SHR) | 0.003 - 0.3 mg/kg | Oral (p.o.) | Single dose | Dose-dependent and long-lasting decrease in blood pressure.[2] |

| L-NAME-Treated Renin Transgenic Rats | 3 mg/kg | Oral (p.o.) | Once daily for 35 days | Increased body weight and decreased blood pressure. |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Dosing Solution (Oral Gavage)

This protocol describes the preparation of this compound for oral administration in rats.

Materials:

-

This compound powder

-

Vehicle: 0.5% Tylose (methyl cellulose) solution with 2% Tween® 80 in sterile water

-

Sterile water

-

Vortex mixer

-

Sonicator

-

Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

-

Syringes

Procedure:

-

Vehicle Preparation:

-

To prepare a 0.5% Tylose solution, slowly add 0.5 g of Tylose powder to 100 mL of sterile water while continuously stirring. Heat the solution to approximately 60-70°C to aid dissolution, then allow it to cool to room temperature.

-

Add 2 mL of Tween® 80 to the 0.5% Tylose solution and mix thoroughly to create the final vehicle.

-

-

This compound Solution Preparation:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.

-

Weigh the calculated amount of this compound powder.

-

In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

-

Sonicate the suspension for 10-15 minutes to ensure complete dispersion.

-

Prepare the dosing solution fresh on each experimental day.

-

-

Oral Gavage Administration:

-

Gently restrain the rat.

-

Measure the distance from the rat's snout to the last rib to determine the appropriate length for gavage needle insertion.

-

Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach. A common administration volume is 2 mL/kg.

-

Observe the animal for a few minutes post-administration to ensure there are no adverse reactions.

-

Caption: Workflow for this compound oral administration.

Protocol 2: Object Location Task (OLT) in Rats

This protocol is used to assess spatial memory.

Materials:

-

Open field arena (e.g., 60 cm x 60 cm x 50 cm)

-

Two identical objects (e.g., plastic or glass bottles, metal cans)

-

Video recording system

-

70% ethanol (B145695) for cleaning

Procedure:

-

Habituation:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

On the day before testing, allow each rat to freely explore the empty arena for 10-15 minutes.

-

-

Training (T1):

-

Administer this compound (0.03 - 1.0 mg/kg, p.o.) or vehicle 30 minutes before the training trial.

-

Place two identical objects in two corners of the arena.

-

Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-15 minutes).

-

Record the exploration time for each object. Exploration is typically defined as the rat's nose being within 2 cm of the object.

-

-

Testing (T2):

-

After a 24-hour inter-trial interval, place the rat back into the arena.

-

One of the objects remains in its original location (familiar), while the other is moved to a novel location.

-

Allow the rat to explore for a set period (e.g., 3-5 minutes) and record the exploration time for each object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) as: (Time exploring novel location object - Time exploring familiar location object) / (Total exploration time).

-

A higher DI indicates better memory for the object's original location.

-

Protocol 3: L-NAME-Induced Memory Impairment Model

This protocol induces a cognitive deficit that can be used to test the therapeutic potential of compounds like this compound.

Materials:

-

Nω-nitro-L-arginine methyl ester (L-NAME)

-

Saline solution

-

Materials for the Object Location Task (as described in Protocol 2)

Procedure:

-

L-NAME Administration:

-

This compound Administration:

-

Administer this compound (0.3 - 1.0 mg/kg, p.o.) or vehicle 30 minutes before the training trial (T1).

-

-

Behavioral Testing:

-

Conduct the Object Location Task as described in Protocol 2 with a shorter inter-trial interval (e.g., 1 hour) to assess short-term memory.

-

Protocol 4: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol describes the non-invasive measurement of blood pressure using the tail-cuff method.

Materials:

-

Tail-cuff blood pressure measurement system (plethysmograph with a pressure cuff and a pulse sensor)

-

Rat restrainer

-

Warming chamber or pad

Procedure:

-

Acclimatization:

-

Acclimatize the SHR rats to the restraint and the procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.

-

-

Measurement:

-

Warm the rat's tail (e.g., using a warming chamber at 32-34°C) for 10-15 minutes to increase blood flow.

-

Place the rat in the restrainer.

-

Position the tail-cuff and pulse sensor on the rat's tail.

-

Inflate and deflate the cuff multiple times (e.g., 5-10 cycles) and record the systolic blood pressure.

-

Administer a single oral dose of this compound (0.003 - 0.3 mg/kg) or vehicle.

-

Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the dose-dependent and long-lasting effects.[2]

-

Caption: Workflow for tail-cuff blood pressure measurement.

References

- 1. tcnlab.ca [tcnlab.ca]

- 2. Identification and characterization of the new generation soluble guanylate cyclase stimulator this compound designed for the treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sGC stimulator this compound and activator runcaciguat can enhance memory in vivo via differential hippocampal plasticity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Testing of BAY-747 in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the in vivo evaluation of BAY-747, a novel second-generation soluble guanylate cyclase (sGC) stimulator, for the treatment of hypertension. This compound has demonstrated potent, dose-dependent, and long-lasting antihypertensive effects in preclinical models.[1][2][3][4] This protocol outlines the use of the spontaneously hypertensive rat (SHR) model, considered a gold standard for studying essential hypertension, and details methodologies for drug administration, blood pressure monitoring via radiotelemetry, and supplementary assessments to provide a thorough preclinical evaluation of this compound's efficacy and mechanism of action.

Introduction

This compound is an orally available small molecule that stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[1][3][5] By stimulating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that leads to vasodilation and subsequent reduction in blood pressure.[1][6] Preclinical studies have shown its efficacy in reducing mean arterial blood pressure in spontaneously hypertensive rats and in canine models of resistant hypertension.[1][2][4] This protocol provides a detailed framework for researchers to conduct robust in vivo studies to further characterize the antihypertensive effects of this compound.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Animal Model

The spontaneously hypertensive rat (SHR) is the recommended animal model.[7] This strain develops hypertension between 5-6 weeks of age, reaching systolic pressures of 180-200 mmHg in adulthood, mimicking human essential hypertension.[7] Male SHRs are typically used and should be obtained at an age where hypertension is established (e.g., 12-16 weeks). Wistar-Kyoto (WKY) rats, the normotensive control strain for SHRs, should be used as a comparator group.

Drug Formulation and Administration

a. Formulation:

This compound is a poorly water-soluble compound. A suitable vehicle for oral administration is a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.

-

Preparation:

-

Slowly add 0.5 g of methylcellulose to 50 ml of hot (80-90 °C) sterile water while stirring.

-

Once dispersed, add 50 ml of cold sterile water and continue stirring until a clear solution is formed.

-

Add 0.1 ml of Tween 80 and mix thoroughly.

-

Weigh the required amount of this compound and triturate with a small volume of the vehicle to form a paste.

-

Gradually add the remaining vehicle to the desired final concentration and volume, ensuring continuous mixing to maintain a uniform suspension.

-

b. Administration:

Administer this compound or vehicle orally via gavage once daily. The volume of administration should not exceed 10 ml/kg body weight.

Blood Pressure and Heart Rate Monitoring

The gold standard for continuous and accurate blood pressure monitoring in freely moving rats is radiotelemetry.[2][8]

a. Telemetry Transmitter Implantation:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Make a midline abdominal incision to expose the abdominal aorta.

-

Carefully isolate a section of the aorta between the renal arteries and the iliac bifurcation.

-

Temporarily occlude blood flow and insert the telemetry catheter into the aorta.

-

Secure the catheter with surgical glue and sutures.

-

Place the transmitter body in the abdominal cavity and suture the abdominal wall and skin.

-

Administer post-operative analgesics and allow the animal to recover for at least 7-10 days before starting the experiment.[8]

b. Data Acquisition:

-

House rats individually in cages placed on telemetry receivers.

-

Allow a 24-48 hour acclimatization period for baseline data collection.

-

Record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) continuously or at frequent intervals (e.g., every 15-30 minutes).

Experimental Workflow

Caption: Experimental workflow for in vivo testing of this compound.

Supplementary Assessments

a. Pharmacodynamic Biomarker (Plasma cGMP):

To confirm the mechanism of action of this compound, measure plasma cGMP levels.

-

Collect blood samples at specified time points post-dosing into tubes containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Centrifuge to separate plasma and store at -80 °C.

-

Analyze cGMP concentrations using a commercially available ELISA kit or by UHPLC-MS/MS.[9]

b. Markers of End-Organ Damage:

Assess the potential of this compound to mitigate hypertension-induced end-organ damage.

-

Cardiac Hypertrophy: At the end of the study, excise the heart, separate the atria and ventricles, and weigh the left ventricle. Calculate the left ventricular weight to body weight ratio.

-

Renal Function and Injury:

-

Measure urinary albumin excretion as an early marker of kidney damage.[10]

-

At termination, collect blood for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

-

Perform histological analysis of kidney sections (e.g., H&E and Masson's trichrome staining) to assess for glomerulosclerosis and interstitial fibrosis.

-

c. Pharmacokinetic (PK) Analysis:

In a separate cohort of animals, perform a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Administer a single oral dose of this compound.

-

Collect serial blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) | WKY Control |

| Hemodynamics | |||||

| Baseline MAP (mmHg) | |||||

| Change in MAP (mmHg) | |||||

| Baseline HR (bpm) | |||||

| Change in HR (bpm) | |||||

| Pharmacodynamics | |||||

| Plasma cGMP (pmol/ml) | |||||

| End-Organ Damage | |||||

| LV Weight / Body Weight | |||||

| Urinary Albumin (mg/24h) | |||||

| Serum Creatinine (mg/dl) | |||||

| Pharmacokinetics | |||||

| Cmax (ng/ml) | N/A | N/A | |||

| Tmax (h) | N/A | N/A | |||

| AUC (ng*h/ml) | N/A | N/A |

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of this compound for hypertension. By utilizing the SHR model and state-of-the-art techniques for blood pressure monitoring and supplementary assessments, researchers can generate high-quality, reproducible data to thoroughly characterize the therapeutic potential of this novel sGC stimulator. Adherence to these methodologies will ensure a comprehensive understanding of this compound's efficacy, mechanism of action, and potential for mitigating end-organ damage associated with chronic hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of the new generation soluble guanylate cyclase stimulator this compound designed for the treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | sGC stimulator | Probechem Biochemicals [probechem.com]

- 7. Prioritised endpoints for device-based hypertension trials: the win ratio methodology: Win ratio for renal denervation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BAY-747 in Primary Neuronal Cell Culture Experiments

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BAY-747 is a potent, second-generation soluble guanylate cyclase (sGC) stimulator.[1] It acts by directly stimulating sGC, increasing the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The nitric oxide (NO)-sGC-cGMP signaling pathway is a crucial regulator of numerous physiological processes. In the central nervous system, this pathway is involved in synaptic plasticity, neurogenesis, and has been implicated in neuroprotection.[3][4][5][6][7] Specifically, elevated cGMP levels can influence ion channel conductance, neurotransmitter release, and gene expression.[4][5]

These application notes provide a comprehensive guide for utilizing this compound in primary neuronal cell culture experiments to investigate its potential neuroprotective, neurodevelopmental, or synaptogenic effects. The protocols outlined below are intended as a starting point and may require optimization for specific neuronal cell types and experimental questions.

Potential Applications in Neuroscience Research

-

Neuroprotection Assays: Investigating the protective effects of this compound against various neurotoxic insults, such as excitotoxicity, oxidative stress, or protein aggregation.

-

Neurite Outgrowth and Synaptogenesis Studies: Assessing the influence of this compound on neuronal development, including axon and dendrite elongation, branching, and the formation of synaptic connections.

-

Synaptic Plasticity Models: Examining the role of sGC stimulation by this compound in models of long-term potentiation (LTP) and long-term depression (LTD) in cultured neuronal networks.

-

Disease Modeling: Utilizing this compound in primary neuronal cultures derived from animal models of neurodegenerative diseases to explore its therapeutic potential.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the use of this compound in primary cortical neuron cultures. These values are based on published data for sGC stimulators and typical experimental parameters.

| Parameter | Recommended Range | Notes |

| Working Concentration | 10 nM - 1 µM | A concentration of 100 nM has been used for in vitro studies. The Minimum Effective Concentration (MEC) for cGMP stimulation is reported as 0.06 µM.[8] A dose-response curve is recommended to determine the optimal concentration for your specific model. |

| Incubation Time | 1 - 48 hours | Dependent on the specific assay. For acute neuroprotection studies, a 1-hour pre-incubation prior to insult is a common starting point. For studies on gene expression or neurite outgrowth, longer incubation times (24-48 hours) may be necessary. |

| Vehicle | Dimethyl sulfoxide (B87167) (DMSO) | The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid toxicity. |

| Primary Neuron Seeding Density | 5 x 10⁴ to 2 x 10⁵ cells/cm² | Optimal seeding density should be determined empirically to achieve a healthy neuronal culture. |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound in a neuron. This compound directly stimulates soluble guanylate cyclase (sGC), leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn phosphorylates downstream targets involved in neuroprotection and synaptic plasticity.

This compound Signaling Pathway in Neurons.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Digestion solution: 0.25% Trypsin-EDTA in HBSS

-

Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin

-

Poly-L-lysine coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.

-